



# Amdizalisib Kinase Activity Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Amdizalisib** (formerly HMPL-689) is a potent and highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K $\delta$ ).[1][2] The PI3K signaling pathway is crucial in regulating cell growth, proliferation, differentiation, and survival.[3][4] The delta isoform of PI3K is primarily expressed in hematopoietic cells and plays a key role in B-cell development and function. Aberrant activation of the PI3K $\delta$  signaling pathway is implicated in the survival and proliferation of malignant B-cells, making it a promising therapeutic target for B-cell malignancies.[1] **Amdizalisib** is an ATP-competitive inhibitor of PI3K $\delta$  currently under investigation for the treatment of hematological malignancies such as follicular lymphoma.[3][4]

These application notes provide a detailed protocol for determining the kinase activity of PI3K $\delta$  and the inhibitory potential of **Amdizalisib** using a fluorescence polarization-based assay.

## **PI3K/AKT/mTOR Signaling Pathway**

The PI3K pathway is a critical intracellular signaling cascade. Upon activation by upstream signals, such as B-cell receptor activation, PI3K $\delta$  phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT. Activated AKT, in turn, phosphorylates a variety of substrates, leading to the activation of mTOR and subsequent regulation of cellular processes like cell growth, proliferation, and survival.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. aacrjournals.org [aacrjournals.org]
- 2. HUTCHMED ASH2020: Results from a Phase 1 Dose Escalation Study of HMPL-689, a Selective Oral PI3Kδ Inhibitor, in Chinese Patients with Relapsed/Refractory Lymphomas [hutch-med.com]
- 3. Preclinical pharmacokinetic characterization of amdizalisib, a novel PI3Kδ inhibitor for the treatment of hematological malignancies PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass balance, metabolism, and pharmacokinetics of [14C]amdizalisib, a clinical-stage novel oral selective PI3Kδ inhibitor for the treatment of non-hodgkin's lymphoma, in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Amdizalisib Kinase Activity Assay: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10823814#amdizalisib-kinase-activity-assay-procedure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com